molecular formula C6H13BO2 B12938681 (Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid CAS No. 121021-32-7

(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid

Cat. No.: B12938681
CAS No.: 121021-32-7
M. Wt: 127.98 g/mol
InChI Key: CTIWKIMYFQSVBZ-PLNGDYQASA-N
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Description

(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a (Z)-configured 3,3-dimethylbut-1-en-1-yl moiety. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid typically involves the hydroboration of an appropriate alkyne precursor followed by oxidation. One common method is the hydroboration of 3,3-dimethylbut-1-yne using a borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or catecholborane. The resulting boronate ester is then oxidized to yield the boronic acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. These processes often utilize metal-catalyzed borylation reactions, where the alkyne precursor is reacted with a diboron reagent in the presence of a palladium or nickel catalyst .

Chemical Reactions Analysis

Types of Reactions

(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, alkanes, and various substituted organic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which (Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in various applications, such as molecular recognition and catalysis. The boronic acid group acts as a Lewis acid, facilitating the formation of cyclic esters with diols, which is a key step in many biochemical and chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Allylboronic acid
  • Cyclopropylboronic acid

Uniqueness

(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid is unique due to its (Z)-configuration and the presence of a 3,3-dimethylbut-1-en-1-yl moiety. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other boronic acids. For example, the steric hindrance provided by the 3,3-dimethyl group can influence the outcome of coupling reactions, making it a valuable reagent in the synthesis of sterically demanding molecules .

Properties

CAS No.

121021-32-7

Molecular Formula

C6H13BO2

Molecular Weight

127.98 g/mol

IUPAC Name

[(Z)-3,3-dimethylbut-1-enyl]boronic acid

InChI

InChI=1S/C6H13BO2/c1-6(2,3)4-5-7(8)9/h4-5,8-9H,1-3H3/b5-4-

InChI Key

CTIWKIMYFQSVBZ-PLNGDYQASA-N

Isomeric SMILES

B(/C=C\C(C)(C)C)(O)O

Canonical SMILES

B(C=CC(C)(C)C)(O)O

Origin of Product

United States

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